Diethyl 3-chloro-4-oxo-1-(2-oxoethyl)pyridine-2,5-dicarboxylate
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Overview
Description
Diethyl 3-chloro-4-oxo-1-(2-oxoethyl)pyridine-2,5-dicarboxylate is an organic compound with the molecular formula C13H14ClNO6 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3-chloro-4-oxo-1-(2-oxoethyl)pyridine-2,5-dicarboxylate typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the chlorination of a pyridine derivative followed by esterification with diethyl oxalate. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-chloro-4-oxo-1-(2-oxoethyl)pyridine-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Diethyl 3-chloro-4-oxo-1-(2-oxoethyl)pyridine-2,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 3-chloro-4-oxo-1-(2-oxoethyl)pyridine-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 6-oxo-1,6-dihydropyridine-2,5-dicarboxylate
- Diethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate
- Diethyl 2,6-diethyl-1,4-dihydropyridine-3,5-dicarboxylate
Uniqueness
Diethyl 3-chloro-4-oxo-1-(2-oxoethyl)pyridine-2,5-dicarboxylate is unique due to the presence of the chlorine atom and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H14ClNO6 |
---|---|
Molecular Weight |
315.70 g/mol |
IUPAC Name |
diethyl 3-chloro-4-oxo-1-(2-oxoethyl)pyridine-2,5-dicarboxylate |
InChI |
InChI=1S/C13H14ClNO6/c1-3-20-12(18)8-7-15(5-6-16)10(9(14)11(8)17)13(19)21-4-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
LDPFBMANULMAOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C(=C(C1=O)Cl)C(=O)OCC)CC=O |
Origin of Product |
United States |
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